Cyclohexyl 2-(2-methylphenyl)ethyl ketone
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Overview
Description
Cyclohexyl 2-(2-methylphenyl)ethyl ketone (C2MEK) is an organic compound that has been the subject of much scientific research and experimentation. It is a cyclic ketone with a molecular formula of C14H20O and a molecular weight of 200.32 g/mol. C2MEK is a colorless liquid that is soluble in most organic solvents and has a boiling point of approximately 123 °C. It has been used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in drug synthesis, and as a solvent for organic compounds.
Scientific Research Applications
Cyclization Reactions : Cyclohexyl derivatives like 2-(3-hydroxyphenyl)ethyl ketone have been used in cyclization reactions to synthesize compounds like quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. These reactions proceed via alkylideneaminyl radical intermediates (Uchiyama et al., 1998).
Catalysis and Hydrogenation : Research has shown that derivatives of cyclohexanone, such as 2-alkyl derivatives, play a significant role in catalysis and hydrogenation processes. These compounds have been used to study adsorption estimations and reaction kinetics in competitive hydrogenation (Chihara & Tanaka, 1979).
Organic Synthesis and Reactions : Cyclohexyl 2-(2-methylphenyl)ethyl ketone and its derivatives are valuable in various organic synthesis reactions. These include Michael addition reactions, interactions with β-aminocrotonic acid ethyl ester, and regioselective aldol reactions (Tateiwa & Hosomi, 2001), (Gadzhili et al., 2005), (Lanners et al., 2007).
Chemical Analysis Techniques : Cyclohexylamine, a related compound, has been utilized in chromatographic methods for the separation of amino acids, demonstrating the utility of cyclohexyl derivatives in analytical chemistry (Mizell & Simpson, 1961).
Material Science and Polymer Chemistry : Studies have explored the photochemical generation of intermediates from compounds like this compound for the development of photocured polymer films. These findings have implications for materials science, particularly in the area of polymer chemistry (Tyson et al., 2005).
Biomimetic Synthesis : Cyclohexyl derivatives are also significant in biomimetic synthesis. The oxidation of 2-(4-hydroxyphenyl)ethyl ketones, closely related to the cyclohexyl compound , leads to the formation of amomols via a transient spirocyclohexadienone-oxocarbenium ion (Traoré et al., 2011).
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h5-8,15H,2-4,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQMWLBLIXRJSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644053 |
Source
|
Record name | 1-Cyclohexyl-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-29-9 |
Source
|
Record name | 1-Cyclohexyl-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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